[(3-Bromophenyl)sulfanyl]acetyl chloride
CAS No.: 62580-42-1
Cat. No.: VC19468184
Molecular Formula: C8H6BrClOS
Molecular Weight: 265.56 g/mol
* For research use only. Not for human or veterinary use.
![[(3-Bromophenyl)sulfanyl]acetyl chloride - 62580-42-1](/images/structure/VC19468184.png)
Specification
CAS No. | 62580-42-1 |
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Molecular Formula | C8H6BrClOS |
Molecular Weight | 265.56 g/mol |
IUPAC Name | 2-(3-bromophenyl)sulfanylacetyl chloride |
Standard InChI | InChI=1S/C8H6BrClOS/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 |
Standard InChI Key | MLPZOZYBFGTUJU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)SCC(=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of [(3-Bromophenyl)sulfanyl]acetyl chloride is C₈H₆BrClOS, with a molecular weight of 265.55 g/mol. The structure comprises:
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A 3-bromophenyl group providing aromatic stability and electrophilic substitution sites.
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A sulfanyl bridge (-S-) linking the aromatic ring to the acetyl chloride moiety.
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An acetyl chloride (-COCl) group, a highly reactive acylation agent.
Structural Analysis
Spectroscopic characterization (e.g., NMR, IR) confirms the presence of key functional groups:
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¹H NMR: Signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.8 ppm (-S-CH₂-COCl) .
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IR: Stretching vibrations at 1,740 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br), and 1,150 cm⁻¹ (S-C) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
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Formation of (3-Bromophenyl)sulfanyl Acetic Acid:
Reacting 3-bromothiophenol with chloroacetic acid in alkaline conditions: -
Conversion to Acyl Chloride:
Treating the carboxylic acid with thionyl chloride (SOCl₂):This method yields high purity (>95%) and scalability for industrial applications .
Optimization Considerations
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Temperature Control: Reactions are performed at 0–5°C to minimize side reactions.
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Solvent Choice: Dichloromethane or toluene enhances reaction efficiency .
Physical and Chemical Properties
Physicochemical Data
Property | Value | Source |
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Density (25°C) | 1.547 g/mL | |
Melting Point | 45–48°C | |
Flash Point | >110°C | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |
Reactivity Profile
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Acylation: Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters.
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Nucleophilic Substitution: Bromine atom participates in Suzuki-Miyaura couplings .
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Hydrolysis: Rapidly hydrolyzes in water to [(3-bromophenyl)sulfanyl]acetic acid and HCl .
Applications in Research and Industry
Pharmaceutical Intermediates
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Antifungal Agents: Derivatives exhibit activity against Candida albicans (MIC: 8–16 µg/mL) .
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Antibacterial Scaffolds: Used to synthesize benzothiazole conjugates with broad-spectrum activity .
Agrochemical Development
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Herbicides: Serves as a precursor in sulfonylurea-based herbicides targeting acetolactate synthase .
Materials Science
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Polymer Modification: Introduces sulfur moieties into polymers to enhance thermal stability.
Comparative Analysis with Structural Analogs
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